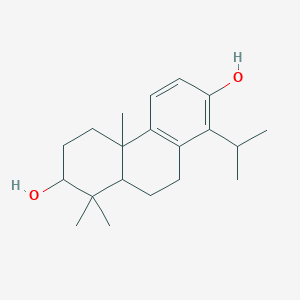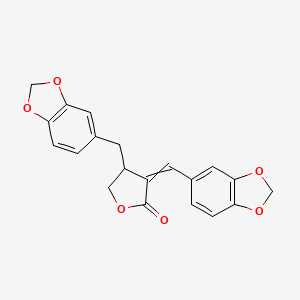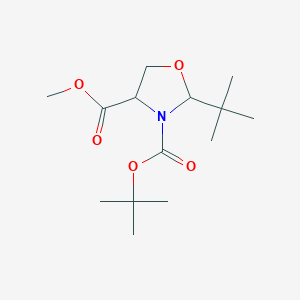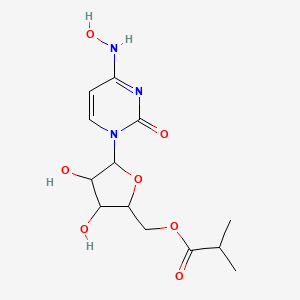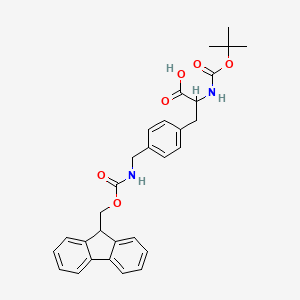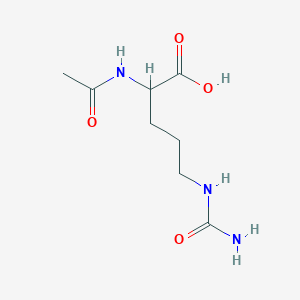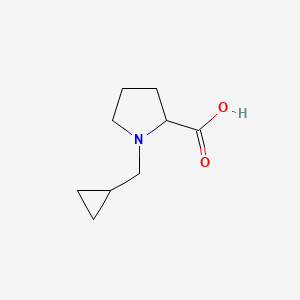
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by a pyrrolidine ring substituted with a cyclopropylmethyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with cyclopropylmethyl bromide under basic conditions to form the cyclopropylmethyl-substituted pyrrolidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)pyrrolidine-2-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group, leading to different chemical reactivity and applications.
1-(Cyclopropylmethyl)pyrrolidine-2-methanol: The presence of a hydroxyl group instead of a carboxylic acid group results in different physical and chemical properties.
1-(Cyclopropylmethyl)pyrrolidine-2-amine: The amine group imparts different biological activity and reactivity compared to the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12) |
Clave InChI |
JZKXCORAHHXBTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


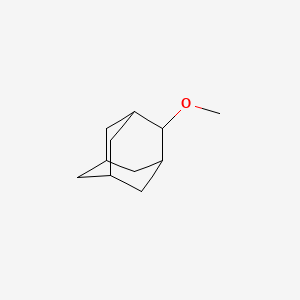

![2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid](/img/structure/B15285371.png)
![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)
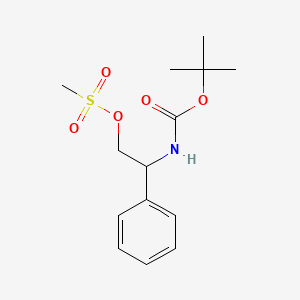
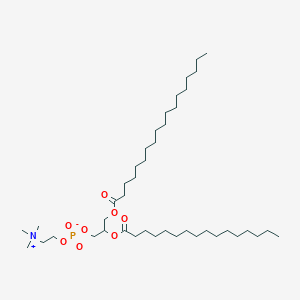

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
